molecular formula C20H14N2O4S2 B7519142 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid

4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid

Cat. No. B7519142
M. Wt: 410.5 g/mol
InChI Key: NSVFTKVVXWPCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid, also known as BBBA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BBBA is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid has been studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and diabetes. In cancer research, 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid has also been studied for its potential to prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid has been shown to have hypoglycemic effects in animal models of diabetes.

Mechanism of Action

4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid's mechanism of action is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, inhibition of topoisomerase II activity, induction of apoptosis, inhibition of angiogenesis, and hypoglycemic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid in lab experiments is its ability to inhibit carbonic anhydrase activity, which makes it useful in studying physiological processes involving this enzyme. However, one limitation is that 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid's mechanism of action is not fully understood, which makes it difficult to interpret results from experiments involving 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid.

Future Directions

There are many potential future directions for research involving 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid, including further studies on its mechanism of action, its potential applications in cancer research, Alzheimer's disease, and diabetes, and its potential as a therapeutic agent. Additionally, future studies could explore the use of 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid in combination with other drugs to enhance its effectiveness.

Synthesis Methods

4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with 4-sulfamoylbenzoic acid in the presence of a catalyst. Another method involves the reaction of 4-aminobenzoic acid with 2-(1,3-benzothiazol-2-yl)phenylsulfonyl chloride in the presence of a base. Both methods yield 4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid as a white crystalline powder.

properties

IUPAC Name

4-[[2-(1,3-benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S2/c23-20(24)13-9-11-14(12-10-13)28(25,26)22-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)27-19/h1-12,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFTKVVXWPCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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